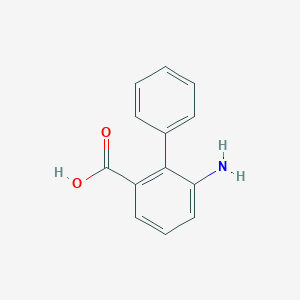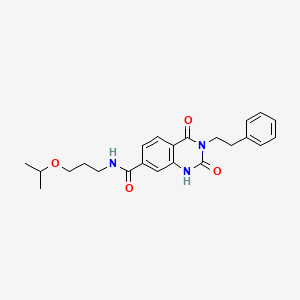
N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines have been studied for their potential biological activities . The isopropoxypropyl group attached to the nitrogen atom could potentially increase the lipophilicity of the compound, which might affect its biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinazoline core, with the isopropoxypropyl group attached to one of the nitrogen atoms and the phenethyl group attached to the carbon atom at the 3-position of the tetrahydroquinazoline ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group might undergo hydrolysis under acidic or basic conditions. The tetrahydroquinazoline ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the isopropoxypropyl group might increase its lipophilicity, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis of complex heterocyclic compounds, including those related to quinazoline derivatives. These studies explore novel synthetic routes and chemical reactions to produce compounds with potentially useful biological activities. For example, the synthesis of benzo-, pyrido-, and thieno-fused N-hydroxy-4-oxopyrimidine-2-carboxylic acid derivatives has been reported, highlighting a methodological approach to creating cyclic hydroxamic acids and related analogues through a multi-step sequence involving reactions of aminohydroxamates with methyl trimethoxyacetate (Bosch et al., 2011).
Potential Biological Applications
Various quinazoline derivatives have been synthesized and evaluated for their potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, demonstrating the antimicrobial potential of quinazoline derivatives (Desai et al., 2011).
Antitumor Activities
Quinazoline compounds have also been studied for their antitumor activities. Research has focused on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, investigating the effects of side chain positioning on biological activity against in vivo tumors, which could inform future antitumor drug development (Bu et al., 2001).
将来の方向性
特性
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16(2)30-14-6-12-24-21(27)18-9-10-19-20(15-18)25-23(29)26(22(19)28)13-11-17-7-4-3-5-8-17/h3-5,7-10,15-16H,6,11-14H2,1-2H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXHNPRTGEHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

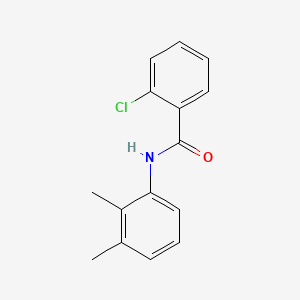
![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)
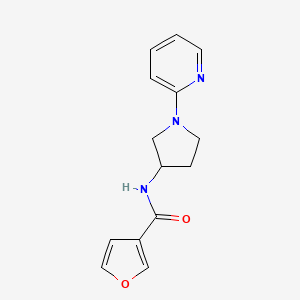
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2441415.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)
![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)
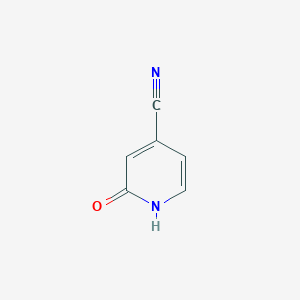
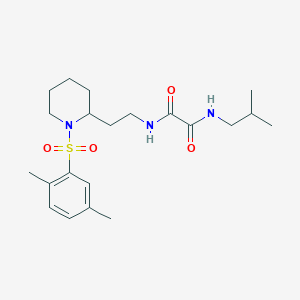
![N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441424.png)
![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)
![3-(1H-indol-1-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2441431.png)
